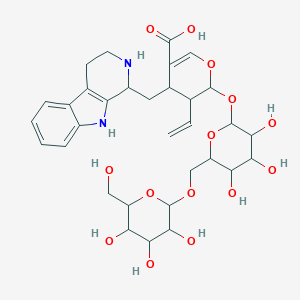
alpha-Conotoxin sii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Conotoxin sii is a type of conotoxin, which is a group of neurotoxic peptides found in cone snail venom. Alpha-Conotoxin sii is a small peptide composed of 16 amino acids and is known to selectively target nicotinic acetylcholine receptors (nAChRs). This toxin has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
Alpha-Conotoxin sii binds to the alpha subunit of alpha-Conotoxin sii, which is the site responsible for acetylcholine binding. This binding prevents acetylcholine from binding to the receptor, thereby inhibiting its function. This leads to a decrease in neurotransmitter release and ultimately, a decrease in synaptic transmission.
Biochemical and Physiological Effects:
Alpha-Conotoxin sii has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine, a neurotransmitter involved in reward and motivation, and to reduce the activity of neurons in the hippocampus, a brain region important for memory and learning. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One major advantage of alpha-Conotoxin sii is its high selectivity for alpha-Conotoxin sii. This allows researchers to study the function of these receptors in isolation, without interference from other neurotransmitter systems. However, one limitation is the difficulty in obtaining sufficient quantities of the toxin for use in experiments. Additionally, the cost of synthesis or production can be prohibitive, limiting its use in some research settings.
Future Directions
There are a number of potential future directions for research involving alpha-Conotoxin sii. One area of interest is the development of new drugs targeting alpha-Conotoxin sii, based on the structure and function of the toxin. Another area of interest is the study of the role of alpha-Conotoxin sii in diseases such as schizophrenia and addiction. Finally, there is potential for the use of alpha-Conotoxin sii as a therapeutic agent, particularly for the treatment of pain.
Synthesis Methods
Alpha-Conotoxin sii can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the insertion of the gene encoding for alpha-Conotoxin sii into a suitable expression vector, which is then used to produce the peptide in a host organism such as bacteria or yeast.
Scientific Research Applications
Alpha-Conotoxin sii has been widely used in scientific research to study the structure and function of alpha-Conotoxin sii. These receptors are important targets for drug discovery, as they play a crucial role in a variety of physiological processes such as muscle contraction, neurotransmission, and cognition. Alpha-Conotoxin sii has been used to study the binding properties of alpha-Conotoxin sii, as well as their role in diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
143294-31-9 |
|---|---|
Product Name |
alpha-Conotoxin sii |
Molecular Formula |
C66H101N21O26S6 |
Molecular Weight |
1797 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C66H101N21O26S6/c1-28(73-62(108)44-6-4-12-87(44)65(111)34(15-46(69)93)78-59(105)40(25-117)84-61(107)42(27-119)83-58(104)39(24-116)74-47(94)16-67)52(98)81-38(23-115)55(101)72-19-50(97)86-11-3-5-43(86)63(109)77-33(14-45(68)92)56(102)76-32(13-30-7-9-31(91)10-8-30)53(99)70-17-48(95)75-37(22-114)54(100)71-18-49(96)85-51(29(2)90)64(110)79-35(20-88)57(103)82-41(26-118)60(106)80-36(21-89)66(112)113/h7-10,28-29,32-44,51,88-91,114-119H,3-6,11-27,67H2,1-2H3,(H2,68,92)(H2,69,93)(H,70,99)(H,71,100)(H,72,101)(H,73,108)(H,74,94)(H,75,95)(H,76,102)(H,77,109)(H,78,105)(H,79,110)(H,80,106)(H,81,98)(H,82,103)(H,83,104)(H,84,107)(H,85,96)(H,112,113)/t28-,29+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,51-/m0/s1 |
InChI Key |
YNWQPDMRDQFPAV-HQGLSJOVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)O |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |
sequence |
GCCCNPACGPNYGCGTSCS |
synonyms |
alpha-conotoxin SII |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)